molecular formula C12H15NO2 B14436817 4-(2,2-dimethoxyethyl)-1H-indole CAS No. 76499-45-1

4-(2,2-dimethoxyethyl)-1H-indole

Cat. No.: B14436817
CAS No.: 76499-45-1
M. Wt: 205.25 g/mol
InChI Key: FYIXWCRVGVMKNP-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)-1H-indole is a substituted indole derivative characterized by a dimethoxyethyl group at the 4-position of the indole scaffold. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. The 2,2-dimethoxyethyl substituent introduces two methoxy groups on an ethyl chain, conferring electron-donating properties and moderate polarity. This substitution pattern may enhance solubility in polar solvents compared to hydrophobic indole derivatives while retaining conformational flexibility for target interactions.

Properties

CAS No.

76499-45-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)-1H-indole

InChI

InChI=1S/C12H15NO2/c1-14-12(15-2)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,12-13H,8H2,1-2H3

InChI Key

FYIXWCRVGVMKNP-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C2C=CNC2=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethoxyethyl)-1H-indole typically involves the reaction of indole with 2,2-dimethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Indole+2,2-dimethoxyethyl chlorideK2CO3,DMF,heat4-(2,2-dimethoxyethyl)-1H-indole\text{Indole} + \text{2,2-dimethoxyethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{4-(2,2-dimethoxyethyl)-1H-indole} Indole+2,2-dimethoxyethyl chlorideK2​CO3​,DMF,heat​4-(2,2-dimethoxyethyl)-1H-indole

Industrial Production Methods

Industrial production of 4-(2,2-dimethoxyethyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

The structural and functional properties of 4-(2,2-dimethoxyethyl)-1H-indole are compared below with six structurally related indole derivatives from the literature (Table 1).

Table 1: Comparison of 4-(2,2-Dimethoxyethyl)-1H-Indole with Analogous Compounds

Compound Name & Source Substituents & Positions Key Properties & Applications
4-(2,2-Dimethoxyethyl)-1H-indole 4-(2,2-dimethoxyethyl) Hypothesized: Moderate polarity, flexible, potential CNS activity
2-Phenyl-3-(4-formylphenyl)indole 2-phenyl, 3-(4-formylphenyl) Crystallographically confirmed structure; intermediate for amine conjugates
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole 1-sulfonyl, 4-piperazine BACE1 inhibitor (IC₅₀ ~19–22 mM); multi-target-directed ligand (MTDL)
4-(1-Ethyl-indol-5-yl)-diphenylvinyl-aniline 4-bulky aromatic Steric hindrance; potential fluorescence/electronic applications
5-Methoxy-2-(4-methylsulfonyl)-1H-indole 5-methoxy, 2-sulfonyl Selective COX-2 inhibition; anti-inflammatory candidate
4-Alkynyl-2-substituted-1H-indoles 4-alkynyl, 2-cyclohexenyl/thiophene Rigid, planar structure; synthesized via Sonogashira coupling
3-(Triazole-ethyl)-1H-indole 3-triazole-ethyl Antioxidant activity; click chemistry synthesis

Key Comparisons

Electronic Effects :

  • The dimethoxyethyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents like sulfonyl (e.g., 5-methoxy-2-(methylsulfonyl)-1H-indole) or basic piperazine (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) . This may influence redox properties or receptor binding.

Solubility & Lipophilicity: The polar dimethoxyethyl chain likely enhances aqueous solubility compared to hydrophobic groups (e.g., 4-alkynyl substituents or bulky diphenylvinyl groups ). However, it may reduce membrane permeability relative to non-polar analogs.

The dimethoxyethyl group could be introduced via alkylation of a 4-bromoindole precursor.

Biological Activity :

  • Unlike 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole, which shows BACE1 inhibition for Alzheimer’s disease , the dimethoxyethyl group’s flexibility might favor interactions with serotonin receptors or antioxidant targets, akin to triazole-containing indoles .

Research Implications and Limitations

However, the lack of explicit data on this compound necessitates further experimental validation of its synthesis, stability, and pharmacological profile. Contradictions in substituent effects (e.g., electron-donating vs.

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